molecular formula C7H9BrO2S B14297268 2-Bromo-5-(dimethoxymethyl)thiophene CAS No. 112930-90-2

2-Bromo-5-(dimethoxymethyl)thiophene

Katalognummer: B14297268
CAS-Nummer: 112930-90-2
Molekulargewicht: 237.12 g/mol
InChI-Schlüssel: ZTGJLQZRBVUNPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(dimethoxymethyl)thiophene is an organic compound with the molecular formula C7H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethoxymethyl)thiophene typically involves the bromination of 5-(dimethoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(dimethoxymethyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, although specific examples for this compound are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions vary depending on the nucleophile but often involve heating in a polar solvent.

Major Products

The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the thiophene ring is connected to another aromatic ring.

Wirkmechanismus

The mechanism of action for 2-Bromo-5-(dimethoxymethyl)thiophene would depend on its specific application. In the context of organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily replaced by other groups in substitution reactions. The thiophene ring itself is aromatic and can participate in various electrophilic and nucleophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromothiophene: This compound is similar in structure but lacks the dimethoxymethyl group.

    5-Bromo-2-methylthiophene: Another similar compound, which has a methyl group instead of the dimethoxymethyl group.

Uniqueness

The presence of the dimethoxymethyl group in 2-Bromo-5-(dimethoxymethyl)thiophene makes it unique compared to other bromothiophene derivatives. This group can influence the compound’s reactivity and solubility, potentially making it more suitable for specific applications in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

112930-90-2

Molekularformel

C7H9BrO2S

Molekulargewicht

237.12 g/mol

IUPAC-Name

2-bromo-5-(dimethoxymethyl)thiophene

InChI

InChI=1S/C7H9BrO2S/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3

InChI-Schlüssel

ZTGJLQZRBVUNPS-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=C(S1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.